4-Amino-3-(oxolan-2-ylmethyl)quinazolin-2-one
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Overview
Description
4-Amino-3-(oxolan-2-ylmethyl)quinazolin-2-one is a quinazolinone derivative, a class of compounds known for their diverse biological activities. Quinazolinones have been extensively studied for their potential therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
One efficient method for synthesizing quinazolin-4(3H)-ones involves a one-pot intermolecular annulation reaction of o-amino benzamides and thiols. This method is notable for its good functional group tolerance and being free from transition metals and external oxidants . Another approach involves the use of graphene oxide nanosheets as catalysts in an aqueous medium, which facilitates the construction of quinazolin-4(3H)-ones starting from anthranilamide and an aldehyde or ketone .
Industrial Production Methods
Industrial production methods for quinazolinone derivatives often involve microwave-assisted green processes. These methods are efficient and environmentally friendly, providing high yields of the desired products .
Chemical Reactions Analysis
Types of Reactions
4-Amino-3-(oxolan-2-ylmethyl)quinazolin-2-one can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are typically carried out under mild conditions to preserve the integrity of the quinazolinone core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are often conducted in solvents like ethanol or water, with reaction times ranging from a few hours to overnight .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinazolinone N-oxides, while reduction reactions can produce dihydroquinazolinones .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4-Amino-3-(oxolan-2-ylmethyl)quinazolin-2-one involves its interaction with specific molecular targets. For instance, some quinazolinone derivatives inhibit enzymes involved in DNA replication, leading to cell cycle arrest and apoptosis in cancer cells . Additionally, these compounds can disrupt bacterial cell wall synthesis, making them effective against certain bacterial infections .
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-(oxolan-2-ylmethyl)quinazolin-4-one: Similar structure but with different substitution patterns, leading to variations in biological activity.
3-Amino-2-methyl-quinazolin-4-one: Known for its anticancer and antimicrobial properties.
2,3-Dihydroquinazolin-4(3H)-one: Often used as intermediates in the synthesis of more complex quinazolinone derivatives.
Uniqueness
4-Amino-3-(oxolan-2-ylmethyl)quinazolin-2-one stands out due to its unique substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo a variety of chemical reactions under mild conditions makes it a versatile compound for research and industrial applications .
Properties
IUPAC Name |
4-amino-3-(oxolan-2-ylmethyl)quinazolin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2/c14-12-10-5-1-2-6-11(10)15-13(17)16(12)8-9-4-3-7-18-9/h1-2,5-6,9H,3-4,7-8,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOIUGZBWLXUSQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN2C(=C3C=CC=CC3=NC2=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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